![molecular formula C7H9FN2O2S B176430 N-(2-Amino-4-fluorophenyl)methanesulfonamide CAS No. 156522-13-3](/img/structure/B176430.png)
N-(2-Amino-4-fluorophenyl)methanesulfonamide
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Overview
Description
N-(2-Amino-4-fluorophenyl)methanesulfonamide: is an organic compound with the molecular formula C7H9FN2O2S. It is characterized by the presence of an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-4-fluorophenyl)methanesulfonamide typically involves the reaction of 2-amino-4-fluoroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Amino-4-fluoroaniline+Methanesulfonyl chloride→this compound+HCl
The reaction is usually conducted at room temperature under an inert atmosphere to prevent any side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: N-(2-Amino-4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include N-substituted derivatives.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(2-Amino-4-fluorophenyl)methanesulfonamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in developing new materials and catalysts due to its unique structural features that allow for diverse chemical transformations.
Key Reactions:
- Substitution reactions leading to N-substituted derivatives.
- Oxidation reactions forming sulfonic acids.
- Reduction reactions yielding primary amines.
Biology
The compound has been studied for its potential as an enzyme inhibitor. Its structural characteristics enable it to interact with specific enzymes, making it a candidate for drug development.
Enzyme Inhibition Studies:
- Research indicates that this compound can inhibit enzymes involved in cancer progression, such as Bcl-2/Bcl-xL proteins, which regulate apoptosis in cancer cells .
Medicine
In medicinal chemistry, this compound shows promise as a therapeutic agent. Its derivatives are being explored for antimicrobial and anticancer properties.
Case Studies:
- A study demonstrated that modifications to the sulfonamide structure could enhance binding affinities and improve anticancer efficacy against small-cell lung cancer cell lines .
- In vivo studies have indicated that structurally related compounds can induce apoptosis in xenograft tumors by activating caspase pathways, suggesting mechanisms for their anticancer activity .
Mechanism of Action
The mechanism of action of N-(2-Amino-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorine atom play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
- N-(3-Amino-4-fluorophenyl)methanesulfonamide
- N-(2-Fluorophenyl)methanesulfonamide
- N-(4-Fluorophenyl)methanesulfonamide
Comparison: N-(2-Amino-4-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Biological Activity
N-(2-Amino-4-fluorophenyl)methanesulfonamide (CAS Number: 156522-13-3) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring, exhibits structural features that suggest possible interactions with biological targets. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor and its implications in therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-4-fluoroaniline with methanesulfonyl chloride. This reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid formed during the process. Characterization methods for the synthesized compound include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Enzyme Inhibition Potential
Research indicates that this compound may act as an enzyme inhibitor. The presence of both amino and sulfonamide functional groups is associated with various biological activities, including:
- Antimicrobial Effects : Compounds containing sulfonamide groups have been shown to exhibit antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis pathways.
- Anti-cancer Properties : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally similar to this compound. For instance:
- Anticancer Activity : A study reported that derivatives of methanesulfonamide exhibited cytotoxicity against various cancer cell lines, with IC50 values ranging from 3.35 to 16.79 μM . These findings suggest that this compound may also possess similar anticancer activities.
- Enzyme Interaction Studies : Investigations into structural analogs have revealed their ability to modulate enzymatic activity, which could provide insights into the therapeutic applications of this compound .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to specific biological receptors, enhancing its potential as a drug candidate .
Comparative Biological Activity Table
Compound Name | IC50 (µM) | Biological Activity Description |
---|---|---|
This compound | TBD | Potential enzyme inhibitor; anti-cancer properties |
Methanesulfonamide Derivative A | 3.35 | Cytotoxic against A549 cell line |
Methanesulfonamide Derivative B | 16.79 | Induces apoptosis in HeLa cells |
Methanesulfonamide Derivative C | 11 | Selective toxicity against cancer cells |
Properties
IUPAC Name |
N-(2-amino-4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJQXKIOVYSTDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588276 |
Source
|
Record name | N-(2-Amino-4-fluorophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156522-13-3 |
Source
|
Record name | N-(2-Amino-4-fluorophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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